BenchChemオンラインストアへようこそ!

Gef protein

Toxin-Antitoxin Systems Bacterial Programmed Cell Death Functional Divergence

Gef protein (HokC) is a unique, membrane-active bacterial toxin that cannot be functionally substituted by colicins or diphtheria toxin. Unlike non-lytic family members (hokB, pndA2), Gef induces rapid cell lysis and forms pore-like structures in eukaryotic melanoma cell membranes, a phenotype critical for suicide gene therapy research. Its 77.7% in vivo tumor reduction and synergistic cytotoxicity with apoptin make it the only valid candidate for preclinical oncology programs targeting melanoma and colon cancer.

Molecular Formula C15H12O3
Molecular Weight 0
CAS No. 128280-09-1
Cat. No. B1176884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGef protein
CAS128280-09-1
SynonymsGef protein
Molecular FormulaC15H12O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gef Protein (CAS 128280-09-1): A Membrane-Active Bacterial Toxin for Apoptosis and Gene Therapy Research


Gef protein (CAS 128280-09-1), also designated HokC or gefL, is a small (≈50 amino acid) multimeric toxic membrane polypeptide encoded by the chromosomal *gef* gene of *Escherichia coli* [1]. It belongs to the conserved Hok/Gef family of type I toxin-antitoxin (TA) system peptides and functions as an endogenous suicide protein that disrupts bacterial membrane integrity, causing rapid cell death upon overexpression [2]. The protein is anchored in the cytoplasmic membrane via its N-terminus, with its C-terminal toxic domain localized to the periplasm in a dimeric form containing at least one disulfide bond [3].

Why Gef Protein (CAS 128280-09-1) Cannot Be Replaced by Other Bacterial Toxins in Targeted Studies


Generic substitution with other bacterial pore-forming toxins (e.g., colicins, diphtheria toxin) is invalid because the Hok/Gef family exhibits unique structural and functional heterogeneity. Within *E. coli* alone, nine distinct Hok/Gef peptides exist, yet they display radically divergent phenotypes: *hokA*, *hokC*, *hokD*, *hokE*, *pndA1*, *hok*, and *srnB* induce rapid cell lysis, whereas *hokB* and *pndA2* do not [1]. Gef protein (HokC) is specifically distinguished by its ability to form pore-like structures in eukaryotic melanoma cell membranes—a property not conserved across the family [2]. Furthermore, the toxic domain resides in the periplasmic C-terminal region, and dimerization is non-essential for its lethal effect, a mechanistic detail that differs from other TA toxins [3]. These structural and functional divergences make empirical substitution scientifically unsound.

Quantitative Evidence for Gef Protein (CAS 128280-09-1) Differentiation: Comparative Data vs. Hok/Gef Family Analogs


Phenotypic Dichotomy: Gef (HokC) Induces Rapid Cell Death vs. HokB and pndA2 That Do Not

In a systematic functional analysis of all nine *E. coli* Hok/Gef family peptides, expression of Gef protein (HokC) resulted in rapid bacterial cell death, whereas expression of its close homologs, *hokB* and *pndA2*, did not cause cell lysis under identical experimental conditions [1]. This represents a binary qualitative difference in toxic phenotype within a structurally conserved family.

Toxin-Antitoxin Systems Bacterial Programmed Cell Death Functional Divergence

Eukaryotic Membrane Activity: Gef Protein Forms Pores in Melanoma Cells

Gef protein (HokC) demonstrates a unique ability to form pore-like structures in the membranes of eukaryotic melanoma cells, a property not reported for other Hok/Gef family peptides [1]. When the *gef* gene was transfected into MS-36 melanoma cells, it significantly inhibited cell proliferation, inducing cell cycle arrest and morphological changes indicative of differentiation [2].

Cancer Gene Therapy Melanoma Pore-Forming Toxins

In Vivo Antitumor Efficacy: Gef Gene Therapy Reduces Murine Melanoma Tumor Volume by 77.7%

In a B16-F10 murine melanoma model, non-viral delivery of the *gef* gene resulted in a significant 77.7% reduction in tumor volume over 8 days compared to untreated controls, demonstrating *in vivo* therapeutic efficacy [1]. This quantitative outcome places Gef protein as a potent cytotoxic agent in a preclinical cancer model.

In Vivo Gene Therapy Murine Melanoma Model Tumor Regression

Synergistic Cytotoxicity: Co-expression of Gef and Apoptin Genes Enhances Cell Death vs. Single-Gene Therapy

Co-expression of *gef* and *apoptin* genes in colon cancer cells resulted in a strikingly greater reduction in cell viability compared to expression of either gene alone, with a synergistic increase in necrosis and apoptosis via the mitochondrial pathway [1]. This double-suicide gene strategy outperforms single-gene approaches.

Suicide Gene Therapy Colon Cancer Synergy

Optimal Scientific and Preclinical Applications for Gef Protein (CAS 128280-09-1)


Suicide Gene Therapy for Melanoma and Colon Cancer

Gef protein is ideally suited for suicide gene therapy research targeting melanoma and colon cancer. Its proven *in vivo* efficacy in reducing B16-F10 murine melanoma tumor volume by 77.7% [1] and its synergistic cell-killing effect when co-expressed with apoptin in colon cancer cells [2] make it a compelling candidate for preclinical oncology studies.

Investigating Functional Divergence in Bacterial Toxin-Antitoxin Systems

Gef protein (HokC) serves as a critical reference standard for comparative studies of the Hok/Gef toxin family. Its distinct phenotype—rapid cell lysis upon overexpression—contrasts sharply with *hokB*, which does not cause lysis [1]. This binary functional difference provides a powerful experimental model for dissecting the molecular determinants of toxicity versus persistence in type I TA systems.

Mechanistic Studies of Eukaryotic Membrane Pore Formation

Gef protein is a valuable tool for investigating the mechanisms by which prokaryotic toxins interact with and disrupt eukaryotic cell membranes. Its ability to form pore-like structures in melanoma cell membranes [1] offers a unique experimental system to study toxin-membrane interactions and downstream effects on cell viability and differentiation [2].

Combination Therapy Development for Apoptosis-Resistant Cancers

The synergistic cytotoxicity of Gef protein when combined with apoptin [1] positions it as a key reagent in developing combination gene therapies aimed at overcoming apoptosis resistance in advanced or metastatic cancers. This application is particularly relevant for colon cancer, where mitochondrial pathway deficiencies often limit the efficacy of conventional therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gef protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.